REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[C:13]([C:15]1[O:16][CH:17]=[CH:18][CH:19]=1)#[N:14].C(O)(=O)C[C:22](CC(O)=O)(C(O)=O)[OH:23]>CCCCCC.O1CCCC1.O.CN(C)C=O>[C:13]([C:15]1[O:16][C:17]([CH:22]=[O:23])=[CH:18][CH:19]=1)#[N:14]
|
Name
|
|
Quantity
|
93 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1OC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach -20° C.
|
Type
|
TEMPERATURE
|
Details
|
again cooled to -75° C. and, at this temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator, 600 ml of saturated sodium chloride solution
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with 200 ml of diethyl ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The desiccant was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under water pump vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (mobile phase dichloromethane)
|
Type
|
CONCENTRATION
|
Details
|
The eluate was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to steam distillation (
|
Type
|
CUSTOM
|
Details
|
60-65° C.
|
Type
|
EXTRACTION
|
Details
|
Extraction of the distillate with diethyl ether
|
Type
|
CUSTOM
|
Details
|
drying of the organic phase and concentration of the solution
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(O1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 88 mmol | |
AMOUNT: MASS | 10.6 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |